[3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone
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Overview
Description
3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone is a complex organic compound that features a unique combination of chloro, fluoro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the chloro, fluoro, and trifluoromethyl groups: These functional groups are introduced through selective halogenation and trifluoromethylation reactions.
Attachment of the piperidinyl methanone moiety: This step involves coupling reactions, often facilitated by catalysts and specific reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or convert them into different ones.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or silver nitrate in ethanol can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups in place of halogens.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of halogenated and trifluoromethylated compounds on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be explored as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[3,5-Dichloro-4-fluorophenyl]-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl: This compound shares similar halogenation and trifluoromethylation patterns.
2-Chloro-5-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group and halogenation.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A fluorinated building block with similar structural features.
Uniqueness
What sets 3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone apart is its combination of a pyrazolo[1,5-a]pyrimidine core with multiple halogenations and a trifluoromethyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H23ClF4N4O |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
[3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-(2,6-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C21H23ClF4N4O/c1-11-4-3-5-12(2)29(11)20(31)18-17(22)19-27-15(13-6-8-14(23)9-7-13)10-16(21(24,25)26)30(19)28-18/h6-9,11-12,15-16,27H,3-5,10H2,1-2H3 |
InChI Key |
USJAKYHNGIVAAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC=C(C=C4)F)C(F)(F)F)C |
Origin of Product |
United States |
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